molecular formula C18H12BrClFNO3S B14219533 Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- CAS No. 823782-45-2

Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-

Cat. No.: B14219533
CAS No.: 823782-45-2
M. Wt: 456.7 g/mol
InChI Key: GYTAZGYLWJLMPL-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- typically involves multiple steps. One common method is the amidation reaction, where the sulfonamide group is introduced to the aromatic ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The process may also involve the use of reagents like bromine and fluorophenol to introduce the bromo and fluoro groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the sulfonamide group .

Scientific Research Applications

Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is overexpressed in certain cancer cells, and its inhibition can lead to reduced cell proliferation and increased apoptosis . The compound interacts with the enzyme’s active site, blocking its activity and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- is unique due to its combination of bromo, fluoro, and chloro groups, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

CAS No.

823782-45-2

Molecular Formula

C18H12BrClFNO3S

Molecular Weight

456.7 g/mol

IUPAC Name

N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chlorobenzenesulfonamide

InChI

InChI=1S/C18H12BrClFNO3S/c19-17-11-14(22-26(23,24)16-3-1-2-12(20)10-16)6-9-18(17)25-15-7-4-13(21)5-8-15/h1-11,22H

InChI Key

GYTAZGYLWJLMPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC(=C(C=C2)OC3=CC=C(C=C3)F)Br

Origin of Product

United States

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